molecular formula C15H14O5 B081628 5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 13544-38-2

5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one

Cat. No.: B081628
CAS No.: 13544-38-2
M. Wt: 274.27 g/mol
InChI Key: LMFRELDATPGFFD-UHFFFAOYSA-N
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Description

6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one is a complex organic compound with a unique structure that includes a pyrano-benzoxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide in dimethylformamide . This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by a sulfur-carbon-hydrogen spacer.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties

Properties

CAS No.

13544-38-2

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one

InChI

InChI=1S/C15H14O5/c1-8-2-3-10-12(19-7-8)5-13-14(15(10)18)11(17)4-9(6-16)20-13/h2,4-5,16,18H,3,6-7H2,1H3

InChI Key

LMFRELDATPGFFD-UHFFFAOYSA-N

SMILES

CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1

Canonical SMILES

CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 3
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 5
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 6
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one

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